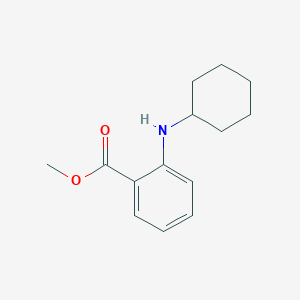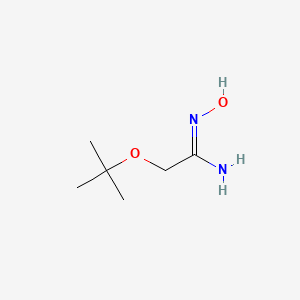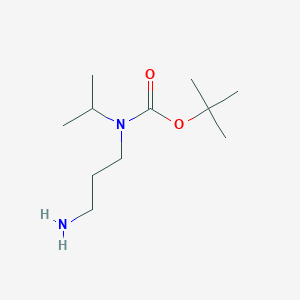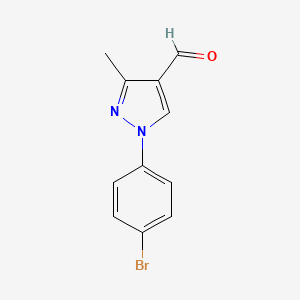
2-(Sec-butylamino)isonicotinic acid
Overview
Description
2-(Sec-butylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O2 . Sec-butylamine, a component of this compound, is an organic chemical compound with the formula CH3CH2CH(NH2)CH3 . It is a colorless liquid and is one of the four isomeric amines of butane .Scientific Research Applications
Luminescence Properties
Isonicotinic acid, a variant of 2-(Sec-butylamino)isonicotinic acid, has been used in the construction of multi-dimensional metal-organic coordination networks due to its versatile coordination abilities. These networks exhibit significant fluorescence properties, making them useful in fluorescence probing, especially in studying microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Biochemical Mutants in Higher Plants
Isonicotinic acid has also been explored for its role in plant biochemistry. Studies have shown its involvement in the inhibition of the photorespiratory pathway in tobacco callus cells. This inhibition is linked to decreased glycine decarboxylation activity in mitochondria, a finding that has been observed in both regenerated plants and their seed progeny (Zelitch & Berlyn, 1982).
Synthesis of Isonicotinic Acid Derivatives
The synthesis of various isonicotinic acid derivatives, including 2-methylisonicotinic acid hydrazide, has been extensively researched. These derivatives are synthesized through different methods and have shown to possess activities comparable to unsubstituted isonicotinic acid hydrazide (Winterstein et al., 1956).
Antibacterial Activity and Molecular Targets
Research has identified isoniazid, a derivative of isonicotinic acid, as a key compound in targeting Mycobacterium tuberculosis. The inhA gene in Mycobacterium tuberculosis, when mutated, confers resistance to isoniazid, suggesting that InhA protein may be a primary target for the antibacterial activity of isonicotinic acid derivatives (Banerjee et al., 1994).
Reactive Extraction Optimization
Studies on the reactive extraction of isonicotinic acid using Tri-n-octylamine in biocompatible diluents have been conducted. This research focuses on the recovery of isonicotinic acid from aqueous solutions, optimizing the extraction process using response surface methodology (Kumari et al., 2018).
Identification of Aldehydes and Ketones
Isonicotinic acid hydrazide has been used as a reagent for identifying aldehydes and ketones. It forms crystalline hydrazones with distinct melting points, aiding in the identification process. Additionally, some isonicotinyl hydrazones exhibit significant in vivo activity against Mycobacterium tuberculosis (Sah & Peoples, 1954).
Quantitative Structure-Activity Correlations
Quantitative studies have been done to correlate the structural attributes of isonicotinic acid hydrazides with their biological activity. These studies provide insights into the reactivity of the pyridine nitrogen atom, which is crucial for the biological activity of these compounds (Seydel et al., 1976).
Mechanism of Action
Target of action
Isoniazid primarily targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mode of action
Isoniazid is a prodrug that is activated by a bacterial catalase-peroxidase enzyme called KatG. The activated form of isoniazid inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical pathways
The inhibition of mycolic acid synthesis disrupts the cell wall formation, leading to bacterial cell lysis .
Pharmacokinetics
Isoniazid is well absorbed orally and is widely distributed throughout body tissues and fluids. It is metabolized in the liver primarily by acetylation and is excreted in the urine .
Result of action
The disruption of the cell wall leads to the death of the bacterium, thereby helping to control the spread of tuberculosis .
Action environment
The action of isoniazid can be influenced by several factors including the patient’s age, liver function, and genetic polymorphisms in the N-acetyltransferase 2 (NAT2) gene that affect drug metabolism .
properties
IUPAC Name |
2-(butan-2-ylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(2)12-9-6-8(10(13)14)4-5-11-9/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINVBFLHIOPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655678 | |
| Record name | 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019388-11-4 | |
| Record name | 2-[(1-Methylpropyl)amino]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019388-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)




![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)



![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)